2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide
CAS No.: 402480-52-8
Cat. No.: VC6392595
Molecular Formula: C10H8F2N2OS
Molecular Weight: 242.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402480-52-8 |
|---|---|
| Molecular Formula | C10H8F2N2OS |
| Molecular Weight | 242.24 |
| IUPAC Name | 2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C10H8F2N2OS/c11-10(12)16-8-3-1-7(2-4-8)14-9(15)5-6-13/h1-4,10H,5H2,(H,14,15) |
| Standard InChI Key | LPJHGYHDEVGPTG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CC#N)SC(F)F |
Introduction
Molecular Formula
The molecular formula for this compound is likely C10H8F2N2OS, based on the described structure.
Key Features
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The cyano group provides reactivity for further chemical modifications or biological activity.
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The difluoromethylthio group is known to enhance lipophilicity and metabolic stability in drug design.
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The acetamide moiety is often associated with bioactivity in pharmaceutical compounds.
Pharmaceutical Relevance
Compounds with similar structures are commonly investigated for their biological activities, including:
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Antimicrobial properties: Sulfur-containing groups are often present in antibacterial and antifungal agents.
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Anticancer activity: The cyano group and aromatic systems may interact with biological targets like enzymes or DNA.
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Anti-inflammatory effects: Acetamide derivatives have shown potential as inhibitors of inflammatory pathways.
Agrochemical Use
The combination of cyano and sulfur-based functionalities may also make this compound relevant in the development of pesticides or herbicides.
Synthesis and Characterization
While no specific synthesis route is provided for this compound, typical methods for similar compounds include:
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Nucleophilic substitution: Introduction of the difluoromethylthio group onto a halogenated aromatic precursor.
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Amidation reactions: Coupling a cyano-substituted acetic acid derivative with an amine.
Characterization techniques include:
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NMR Spectroscopy (¹H, ¹³C): To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify functional groups like -CN, -CONH-, and -SCF₂H.
Related Research Findings
Although specific studies on this compound are unavailable, related derivatives have been explored:
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Antitubercular agents: Acetamide derivatives have shown activity against Mycobacterium tuberculosis .
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Anti-inflammatory compounds: Sulfur-containing acetamides have been evaluated as inhibitors of enzymes like 5-lipoxygenase .
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Drug-like properties: Compounds with fluorinated groups often exhibit enhanced pharmacokinetic profiles .
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